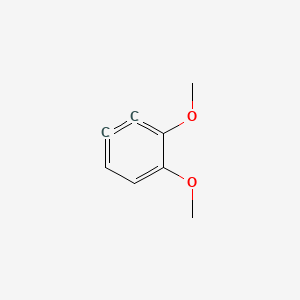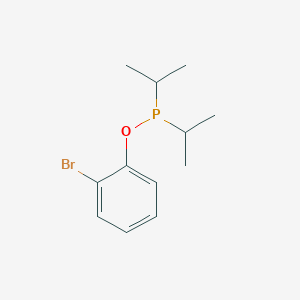
2-Bromophenyl dipropan-2-ylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenyl dipropan-2-ylphosphinite is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dipropan-2-ylphosphinite group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl dipropan-2-ylphosphinite typically involves the reaction of 2-bromophenol with dipropan-2-ylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphinite group. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromophenyl dipropan-2-ylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinite group to phosphine.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromophenyl dipropan-2-ylphosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromophenyl dipropan-2-ylphosphinite involves its interaction with molecular targets through its phosphinite group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenyl diphenylphosphine: Similar in structure but with phenyl groups instead of dipropan-2-yl groups.
2-Bromophenyl diethylphosphine: Contains ethyl groups instead of dipropan-2-yl groups.
2-Bromophenyl dimethylphosphine: Features methyl groups instead of dipropan-2-yl groups.
Uniqueness
2-Bromophenyl dipropan-2-ylphosphinite is unique due to the presence of the dipropan-2-ylphosphinite group, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
84998-58-3 |
|---|---|
Formule moléculaire |
C12H18BrOP |
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
(2-bromophenoxy)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrOP/c1-9(2)15(10(3)4)14-12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
Clé InChI |
MDDHIJULANOJLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C(C)C)OC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


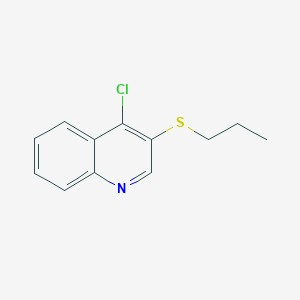
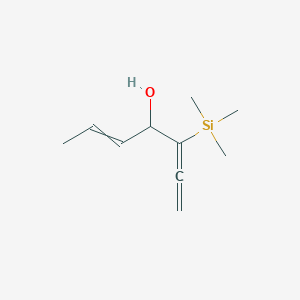
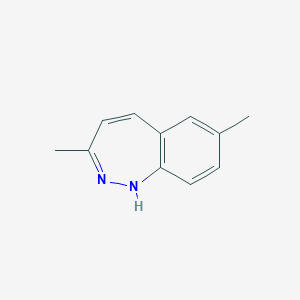
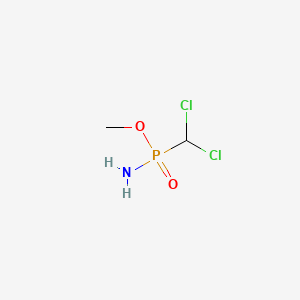
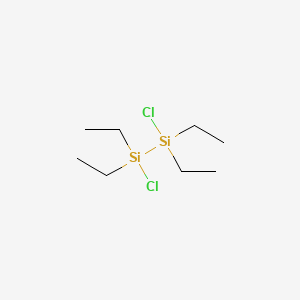
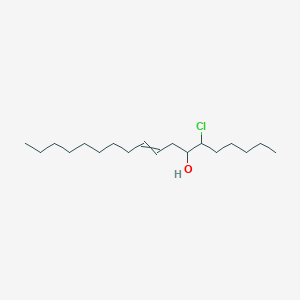
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
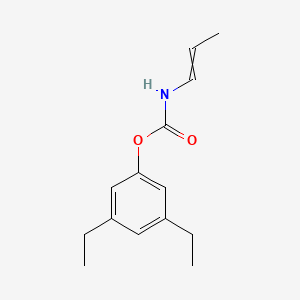
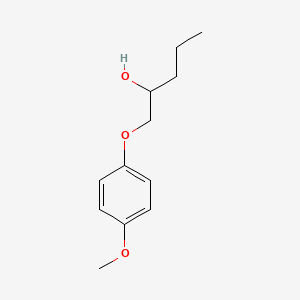
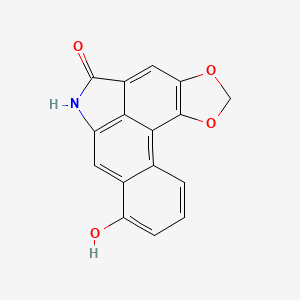
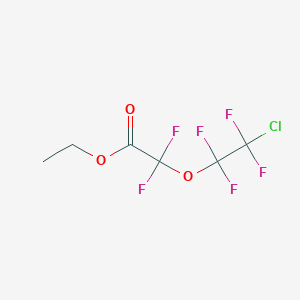
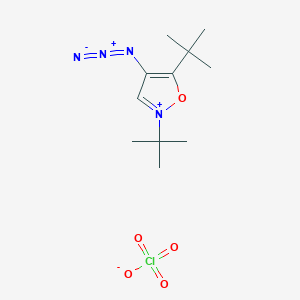
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
